molecular formula C21H21N7O2 B2818302 2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097895-01-5

2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2818302
CAS No.: 2097895-01-5
M. Wt: 403.446
InChI Key: IUYGAJLUWBMGBL-UHFFFAOYSA-N
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Description

2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of functional groups, including a benzodiazole, piperidine, pyrazole, and dihydropyridazinone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Piperidine Functionalization: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine and an appropriate alkyl halide.

    Pyrazole Synthesis: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound.

    Dihydropyridazinone Formation: This step involves the cyclization of a hydrazine derivative with a suitable diketone or ketoester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
  • 2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-thione
  • 2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic compound with a unique combination of functional groups that suggests potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features:

  • Benzodiazole moiety : Known for various pharmacological activities.
  • Piperidine ring : Often associated with analgesic and anti-inflammatory properties.
  • Pyrazole and dihydropyridazinone structures : These components may enhance the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its potential applications include:

  • Antimicrobial Activity : The structural components suggest possible interactions with microbial enzymes or receptors.
  • Anti-inflammatory Effects : Initial studies indicate modulation of inflammatory pathways, possibly through inhibition of Vascular Adhesion Protein 1 (VAP-1) .
  • Antineoplastic Potential : Similar compounds have shown activity against cancer cell lines, indicating a need for further investigation into this compound's effects on tumor growth and proliferation .

The precise mechanisms through which this compound operates are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer progression.
  • Receptor Modulation : Interaction with various receptors could modulate signaling pathways critical for disease progression.

Table 1: Summary of Biological Activities

Activity TypeObservational FindingsReference
AntimicrobialPotential interactions with microbial targets
Anti-inflammatoryInhibition of VAP-1; modulation of inflammation
AntineoplasticActivity against cancer cell lines

Case Studies

Several studies have explored the biological implications of similar compounds:

  • In vitro Studies on Antineoplastic Activity :
    • A related compound demonstrated significant cytotoxic effects against leukemia cell lines with an IC50 value of 0.64 µM, suggesting that modifications to the structure can enhance therapeutic efficacy .
  • Anti-inflammatory Mechanisms :
    • Research has shown that compounds with similar structures can reduce inflammatory markers in animal models, indicating potential applications in chronic inflammatory diseases .

Future Directions

Further research is essential to fully elucidate the biological activity and mechanisms of action for this compound. Key areas for future investigation include:

  • In vivo Studies : To assess the therapeutic potential and safety profile in living organisms.
  • Mechanistic Studies : To clarify the specific pathways affected by this compound.
  • Structure–Activity Relationship (SAR) Analysis : To optimize the compound for enhanced efficacy and reduced toxicity.

Properties

IUPAC Name

2-[[1-(3H-benzimidazole-5-carbonyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O2/c29-20-5-4-19(27-9-1-8-24-27)25-28(20)13-15-6-10-26(11-7-15)21(30)16-2-3-17-18(12-16)23-14-22-17/h1-5,8-9,12,14-15H,6-7,10-11,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYGAJLUWBMGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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